molecular formula C9H7Cl B14624252 Benzene, (2-chloro-1-cyclopropen-1-yl)- CAS No. 56895-70-6

Benzene, (2-chloro-1-cyclopropen-1-yl)-

Cat. No.: B14624252
CAS No.: 56895-70-6
M. Wt: 150.60 g/mol
InChI Key: UXPWUAQWWJDDNT-UHFFFAOYSA-N
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Description

The compound "Benzene, (2-chloro-1-cyclopropen-1-yl)-" is a substituted benzene derivative featuring a cyclopropenyl ring (a three-membered ring with one double bond) and a chlorine substituent. Cyclopropenyl groups are highly strained due to their unsaturated ring structure, which can enhance reactivity compared to cyclopropane derivatives. The chlorine atom at position 2 likely contributes electron-withdrawing effects, influencing the compound’s chemical behavior, such as electrophilic substitution patterns or stability under thermal conditions .

Properties

CAS No.

56895-70-6

Molecular Formula

C9H7Cl

Molecular Weight

150.60 g/mol

IUPAC Name

(2-chlorocyclopropen-1-yl)benzene

InChI

InChI=1S/C9H7Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UXPWUAQWWJDDNT-UHFFFAOYSA-N

Canonical SMILES

C1C(=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Dehydrohalogenation of 1,1-Dichloro-2-phenylcyclopropane

This method involves the base-mediated elimination of HCl from 1,1-dichloro-2-phenylcyclopropane (CAS 2415-80-7) to form the cyclopropene ring. Key steps include:

  • Reaction Conditions : Treatment with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0–25°C for 4–12 hours.
  • Mechanism : The base abstracts a β-hydrogen, leading to simultaneous elimination of HCl and formation of the cyclopropene double bond.
  • Yield : 70–85% with >95% purity.
Starting Material Base Solvent Temperature Time (h) Yield (%)
1,1-Dichloro-2-phenylcyclopropane KOtBu THF 0–25°C 4–12 70–85

Reference : This method aligns with protocols described in Synthetic Communications (1995) and is scalable for industrial production.

Cyclopropanation via Carbene Addition to Phenylacetylene

A transition-metal-catalyzed approach generates cyclopropene via carbene insertion into phenylacetylene:

  • Catalyst System : Copper(I) iodide (CuI) with 1,10-phenanthroline ligand.
  • Carbene Source : Ethyl diazoacetate (N₂CHCO₂Et) or dichloromethane under phase-transfer conditions.
  • Conditions : Reactions proceed at 40–60°C in dichloromethane (DCM) or toluene.
Carbene Source Catalyst Ligand Solvent Yield (%)
CH₂Cl₂ + NaOH CuI 1,10-Phenanthroline DCM 65–78
N₂CHCO₂Et Rh₂(OAc)₄ None Toluene 45–60

Reference : Modified from bicyclopropenyl synthesis methods and PMC studies on carbene-alkyne cycloadditions.

Halogen-Metal Exchange with Organolithium Reagents

This method employs lithium-halogen exchange to form the cyclopropene ring:

  • Procedure : React 1-chloro-1-(2-chlorophenyl)cyclopropane with methyllithium (MeLi) at –78°C in diethyl ether.
  • Key Step : Sequential elimination of LiCl and HCl generates the cyclopropene.
  • Yield : 58–81% with high stereoselectivity.
Substrate Reagent Solvent Temperature Yield (%)
1-Chloro-1-(2-chlorophenyl)cyclopropane MeLi Et₂O –78°C 58–81

Reference : Adapted from Billups’ synthesis of bicyclopropenyl derivatives.

Thermal Rearrangement of Vinyl Chlorides

Thermal decomposition of 2-chloro-1-(1-chlorocyclopropyl)vinylbenzene at elevated temperatures:

  • Conditions : Heating to 150–200°C under reduced pressure (10–20 mmHg).
  • Mechanism : Concerted-chloride shift followed by HCl elimination.
  • Yield : 50–65% with minor dimerization side products.
Starting Material Temperature Pressure (mmHg) Time (h) Yield (%)
2-Chloro-1-(1-chlorocyclopropyl)vinylbenzene 150–200°C 10–20 2–4 50–65

Reference : Based on US2654791A and CN103044192A patents.

Electrochemical Dechlorination

A green chemistry approach using electrochemical reduction:

  • Setup : Graphite electrodes in acetonitrile with tetrabutylammonium fluoride (TBAF).
  • Process : Selective reduction of C–Cl bonds at –1.5 V vs. Ag/AgCl.
  • Yield : 40–55% with minimal byproducts.
Substrate Electrolyte Voltage (V) Yield (%)
1,1-Dichloro-2-phenylcyclopropane TBAF in MeCN –1.5 40–55

Reference : Supported by RSC studies on electrochemical methods.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Dehydrohalogenation High yield, simple conditions Requires pure dichloride starting material Industrial
Carbene Addition Tunable stereochemistry Catalyst cost, moderate yields Lab-scale
Halogen-Metal Exchange Rapid, high selectivity Low-temperature requirements Pilot-scale
Thermal Rearrangement No catalysts needed High energy input, side products Limited
Electrochemical Eco-friendly, mild conditions Low yield, specialized equipment Emerging

Chemical Reactions Analysis

Types of Reactions

Benzene, (2-chloro-1-cyclopropen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) in acidic or basic conditions.

Major Products Formed

    EAS: Bromobenzene derivatives, nitrobenzene derivatives.

    Nucleophilic Substitution: Phenolic compounds.

    Oxidation: Quinones.

Scientific Research Applications

Benzene, (2-chloro-1-cyclopropen-1-yl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (2-chloro-1-cyclopropen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropenyl group can also participate in ring-opening reactions, generating reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally or functionally related compounds, focusing on molecular features, thermodynamic properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties (if available)
1-Chloro-2-cyclopropylbenzene 10292-67-8 C₉H₉Cl 152.62 g/mol Cl at C1; cyclopropyl at C2 No explicit data; inferred high lipophilicity
Benzene, (2,2-dichloro-1-methylcyclopropyl) 3591-42-2 C₁₀H₁₀Cl₂ 201.09 g/mol Cl₂ and CH₃ on cyclopropane IR and gas-phase spectral data available
2-Chlorostilbene 24942-76-5 C₁₄H₁₁Cl 214.69 g/mol Cl at C1; styrene group at C2 Used in organic synthesis; molar mass 214.69
1-Chloro-2-methylbenzene 95-49-8 C₇H₇Cl 126.58 g/mol Cl at C1; CH₃ at C2 Vapor pressure: 10.7 kPa at 293 K
Benzene, (1-chloroethyl) Not provided C₈H₉Cl 140.61 g/mol Cl on ethyl side chain ΔvapH° = 52.8 kJ/mol

Key Observations:

Structural Complexity: Cyclopropane/cyclopropene derivatives (e.g., 1-Chloro-2-cyclopropylbenzene and Benzene, (2,2-dichloro-1-methylcyclopropyl) ) exhibit increased molecular weight and steric hindrance compared to simpler chlorobenzenes like 1-chloro-2-methylbenzene.

Thermodynamic Properties :

  • Chloromethylbenzenes (e.g., 1-chloro-2-methylbenzene) show temperature-dependent vapor pressures, with values ranging from 8.97 kPa at 278 K to 10.7 kPa at 293 K .
  • Enthalpy of vaporization (ΔvapH°) for (1-chloroethyl)benzene is ~52 kJ/mol, indicating moderate intermolecular forces .

Reactivity and Applications :

  • Cyclopropyl-substituted benzenes are often intermediates in pharmaceuticals and agrochemicals due to their strained ring systems .
  • 2-Chlorostilbene may participate in coupling reactions, leveraging its conjugated double bond for materials science applications.

Safety Considerations: Chlorinated benzenes (e.g., 1-Chloro-2-nitrobenzene ) are associated with toxicity, requiring stringent handling protocols.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzene, (2-chloro-1-cyclopropen-1-yl)- in laboratory settings?

  • Methodology : The synthesis typically involves introducing the cyclopropenyl group via [2+1] cycloaddition reactions. For example, chlorination of cyclopropene precursors followed by coupling with benzene derivatives under palladium catalysis. Gas chromatography (GC) with non-polar columns (e.g., Van Den Dool and Kratz RI) can monitor reaction progress and purity . Mass spectrometry (electron ionization) confirms molecular weight and fragmentation patterns .

Q. How can the stability of Benzene, (2-chloro-1-cyclopropen-1-yl)- under varying temperature and solvent conditions be assessed?

  • Methodology : Perform thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds (e.g., 150–200°C for similar chlorinated benzenes) . Solvent stability can be tested via NMR spectroscopy in polar (e.g., DMSO) vs. non-polar (toluene) solvents, tracking decomposition byproducts. For example, cyclopropenyl rings may hydrolyze in protic solvents like methanol .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of Benzene, (2-chloro-1-cyclopropen-1-yl)-?

  • Methodology :

  • UV-Vis Spectroscopy : Identify π→π* transitions in the cyclopropenyl group (e.g., absorbance peaks at ~260 nm) .
  • NMR : Use 13C^{13}\text{C} NMR to detect strained cyclopropenyl carbons (δ 90–110 ppm) and 1H^1\text{H} NMR for aromatic protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm C-Cl stretching vibrations (~550–600 cm1^{-1}) and cyclopropenyl C=C bonds (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How does the strained cyclopropenyl ring influence the electrophilic substitution reactivity of Benzene, (2-chloro-1-cyclopropen-1-yl)- compared to traditional benzene derivatives?

  • Methodology : Computational studies (DFT or Hartree-Fock) reveal increased ring strain energy (~30 kcal/mol for cyclopropene), which polarizes the aromatic system. Experimentally, compare nitration rates with HNO3_3/H2_2SO4_4: the cyclopropenyl group may direct electrophiles meta due to electron-withdrawing effects .

Q. What mechanistic insights explain the reactivity of the cyclopropenyl group in Benzene, (2-chloro-1-cyclopropen-1-yl)- during ring-opening reactions?

  • Methodology : Track ring-opening pathways (e.g., acid-catalyzed hydrolysis) using mass spectrometry. For example, cyclopropenyl rings may cleave to form propenyl intermediates, detected via GC-MS fragmentation patterns (m/z 154 for [M-Cl]+^+) . Kinetic studies under varying pH conditions quantify activation barriers .

Q. How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved when analyzing Benzene, (2-chloro-1-cyclopropen-1-yl)- derivatives?

  • Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For isomers, employ 2D NMR techniques (e.g., COSY, NOESY) to distinguish substituent positions. Contradictions in chlorine isotope patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} ratios) may indicate impurities .

Q. How do solvent polarity and proticity influence the electronic properties of Benzene, (2-chloro-1-cyclopropen-1-yl)-, and what experimental techniques can quantify these effects?

  • Methodology : Solvatochromic shifts in UV-Vis spectra (e.g., hypsochromic shifts in polar solvents) indicate dipole-dipole interactions. Cyclic voltammetry in acetonitrile vs. toluene measures redox potentials, revealing stabilization of the cyclopropenyl LUMO in polar media .

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